N-Boc-3-bromo-5-fluoro-D-phenylalanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H17BrFNO4 |
|---|---|
Molecular Weight |
362.19 g/mol |
IUPAC Name |
(2R)-3-(3-bromo-5-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
PENBFMDFHDIAQC-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)Br)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of N Boc 3 Bromo 5 Fluoro D Phenylalanine
Retrosynthetic Analysis and Precursor Chemistry
A retrosynthetic analysis of N-Boc-3-bromo-5-fluoro-D-phenylalanine logically breaks the molecule down into key precursors. The most straightforward disconnection is at the N-C bond of the carbamate (B1207046), separating the Boc protecting group from the core amino acid, D-3-bromo-5-fluorophenylalanine. The synthesis of the Boc group precursor, di-tert-butyl dicarbonate (B1257347) (Boc₂O), is a standard industrial process.
The more complex fragment is the D-amino acid itself. A common and powerful strategy for the synthesis of α-amino acids is the Erlenmeyer-Plöchl reaction, which would form the α,β-unsaturated azlactone intermediate. This approach identifies 3-bromo-5-fluorobenzaldehyde (B68483) and an N-acylated glycine (B1666218), such as N-acetylglycine, as the primary starting materials. nih.govbeilstein-journals.org The subsequent steps would involve the formation of the didehydroamino acid, followed by an enantioselective reduction to establish the D-stereocenter.
The key aromatic precursor, 3-bromo-5-fluorobenzaldehyde, is a known compound with specific physical and chemical properties. echemi.comnih.gov Its synthesis can be achieved through methods such as the oxidation of the corresponding (3-bromo-5-fluorophenyl)methanol using manganese dioxide (MnO₂). chemicalbook.com Other synthetic routes for halogenated benzaldehydes include the direct bromination of fluorobenzaldehyde derivatives. google.com
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFO | oakwoodchemical.com |
| Molecular Weight | 203.01 g/mol | nih.gov |
| Appearance | Solid | echemi.com |
| Melting Point | 41-43 °C | echemi.com |
| Boiling Point | 231.0±20.0 °C | echemi.com |
Properties of the Key Precursor: 3-Bromo-5-fluorobenzaldehyde
Enantioselective Synthesis Strategies
Achieving the correct D-configuration at the α-carbon is the most critical challenge in the synthesis of this compound. Several robust methodologies are available for establishing this stereochemistry.
Asymmetric Catalysis Approaches (e.g., asymmetric hydrogenation)
Asymmetric hydrogenation of a prochiral α,β-didehydroamino acid derivative is a premier industrial method for producing enantiomerically pure amino acids. acs.org This strategy involves the condensation of 3-bromo-5-fluorobenzaldehyde with an N-acylglycine to form an α-amido-cinnamic acid derivative. nih.govbeilstein-journals.org This intermediate is then hydrogenated using a chiral transition metal catalyst, typically based on rhodium or ruthenium, with chiral phosphine (B1218219) ligands (e.g., DuPhos, Me-BoPhoz). nih.govbeilstein-journals.orgacs.org The choice of ligand is crucial for inducing high enantioselectivity for the desired D-enantiomer. acs.org A general chemical synthesis method for chiral D-phenylalanine involves the hydrogenation reduction of acetamidocinnamic acid in the presence of a chiral catalyst, followed by hydrolysis. google.com
Another catalytic approach is the Rh-catalyzed asymmetric conjugate addition of arylboronic acids to dehydroalanine (B155165) derivatives, followed by an enantioselective protonation cascade to yield functionalized phenylalanines. acs.org
| Method | Catalyst/Ligand Example | Key Feature | Source |
| Asymmetric Hydrogenation | [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ | Direct hydrogenation of a prochiral enamide precursor. | acs.org |
| Asymmetric Hydrogenation | Me-BoPhoz (ferrocene-based ligand) | Effective for fluorinated α-amidocinnamic acids. | nih.govbeilstein-journals.org |
| Asymmetric Conjugate Addition | Rh(I) / Chiral Diene Ligand | Forms a rhodium enolate which undergoes enantioselective protonation. | acs.org |
Examples of Asymmetric Catalysis for Phenylalanine Synthesis
Enzymatic Resolution and Biotransformations
Biocatalysis offers a highly selective and environmentally benign alternative for producing chiral amino acids. wikipedia.org D-phenylalanine derivatives can be synthesized using several enzymatic strategies. acs.orgresearchgate.netnih.gov
One method is dynamic kinetic resolution (DKR) . This process often starts with a racemic mixture of the amino acid or a precursor. An enzyme, such as an L-amino acid oxidase (LAAO), selectively oxidizes the undesired L-enantiomer to the corresponding imino acid. nih.govnih.gov This imine is then non-selectively reduced back to the racemic amino acid in situ, allowing for the continuous conversion of the L-enantiomer into the D-enantiomer, theoretically achieving a 100% yield of the D-product. nih.gov Phenylalanine ammonia (B1221849) lyases (PALs) can also be engineered or used in cascade reactions to favor the synthesis of D-phenylalanines from the corresponding cinnamic acids. nih.gov
Alternatively, enzymatic kinetic resolution of a racemic mixture, such as N-acetyl-3-bromo-5-fluoro-DL-phenylalanine, can be employed. An enzyme like acylase or a protease can selectively hydrolyze the N-acyl group from the L-enantiomer, leaving the N-acyl-D-enantiomer untouched. psu.edu The two species can then be separated chemically. For example, subtilisin has been used for the resolution of racemic difluorophenylalanine methyl ester. psu.edu
| Enzymatic Method | Enzyme Class Example | Principle | Source |
| Deracemization Cascade | Phenylalanine Ammonia Lyase (PAL) & Amino Acid Oxidase | Stereoselective amination/deamination coupled with non-selective reduction. | nih.gov |
| Reductive Amination | D-Amino Acid Dehydrogenase (DAADH) | Asymmetric reductive amination of the corresponding α-keto acid. | acs.orgresearchgate.net |
| Kinetic Resolution | Acylase / Protease / Lipase | Selective enzymatic reaction on one enantiomer of a racemic mixture. | psu.edu |
Overview of Enzymatic Strategies for D-Amino Acid Synthesis
Chiral Auxiliary-Mediated Syntheses
In this classical approach, a chiral auxiliary is covalently attached to a prochiral substrate to direct a subsequent diastereoselective reaction. For amino acid synthesis, a common strategy involves the alkylation of a glycine enolate equivalent where the nitrogen or carboxyl group is protected by a chiral auxiliary. For instance, the stereoselective benzylation of an imidazolidinone derived from glycine, such as (S)-Boc-BMI, with a substituted benzyl (B1604629) bromide can be used to synthesize fluorinated phenylalanines. beilstein-journals.org After the key bond-forming step, the auxiliary is cleaved to reveal the desired D-amino acid. Another method involves the alkylation of a Ni(II) complex of a Schiff base formed between glycine and a chiral ligand. nih.govbeilstein-journals.org
Asymmetric Phase Transfer Catalysis for Phenylalanine Derivatives
Asymmetric phase-transfer catalysis (PTC) is an operationally simple and effective method for the enantioselective synthesis of α-amino acids. nih.gov This technique typically involves the α-alkylation of a glycine Schiff base, such as N-(dibenzylidene)glycine tert-butyl ester, with a benzyl halide. nih.gov The reaction is performed in a biphasic system (e.g., solid-liquid or liquid-liquid) using a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids. nih.govorganic-chemistry.org By selecting the appropriate pseudoenantiomeric catalyst (derived from either cinchonine (B1669041) or cinchonidine), one can selectively synthesize either the (R)- or (S)-enantiomer of the desired phenylalanine derivative with high yield and enantiomeric excess. nih.gov
Protection and Deprotection Chemistry of the Boc Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry. total-synthesis.comjk-sci.com Its role is to temporarily block the nucleophilicity and basicity of the α-amino group, preventing unwanted side reactions during subsequent chemical transformations, such as peptide coupling.
Protection: The Boc group is typically introduced by reacting the amino acid (D-3-bromo-5-fluorophenylalanine) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. total-synthesis.comjk-sci.com A variety of bases can be used, such as triethylamine (B128534) (TEA) or sodium hydroxide, in a suitable solvent like tetrahydrofuran (B95107) (THF), water, or dichloromethane (B109758). total-synthesis.comjk-sci.com The reaction proceeds via a nucleophilic acyl substitution where the amino group attacks one of the carbonyls of Boc₂O. libretexts.orgmasterorganicchemistry.com
Deprotection: A key advantage of the Boc group is its lability under acidic conditions, while being stable to most bases and nucleophiles. total-synthesis.comorganic-chemistry.org This allows for selective removal without affecting other sensitive parts of a molecule, such as ester groups or base-labile protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl). total-synthesis.comcreative-peptides.com Deprotection is most commonly achieved by treatment with a strong acid such as neat trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent. jk-sci.commasterorganicchemistry.comcreative-peptides.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to release the free amine. jk-sci.commasterorganicchemistry.com
| Reaction | Typical Reagents | Mechanism Highlights | Source |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaOH) | Nucleophilic acyl substitution on Boc₂O by the amine. | total-synthesis.comjk-sci.com |
| Deprotection | Strong Acid (e.g., TFA, HCl) | Acid-catalyzed elimination of a tert-butyl cation and CO₂. | jk-sci.commasterorganicchemistry.comcreative-peptides.com |
Summary of Boc Group Protection and Deprotection
Methods for N-Protection of Amino Acids with Boc
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acids due to its stability under a range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The introduction of the Boc group onto 3-bromo-5-fluoro-D-phenylalanine is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. organic-chemistry.orgnih.gov
Commonly employed methods for the N-Boc protection of amino acids are summarized below:
| Reagent/Catalyst | Solvent System | Temperature | Key Features |
| (Boc)₂O, NaOH | Water/Dioxane | Room Temperature | A standard and widely used method for Boc protection. nih.gov |
| (Boc)₂O, Triethylamine (TEA) | Methanol (MeOH) or Dichloromethane (DCM) | Room Temperature | Suitable for amines with good nucleophilicity. |
| (Boc)₂O, 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Room Temperature | Effective for less nucleophilic or sterically hindered amines. |
| (Boc)₂O, Sodium Bicarbonate (NaHCO₃) | Water/tert-Butanol | Room Temperature | A mild and effective method. |
The choice of base and solvent system can be optimized to ensure high yields and prevent side reactions. For instance, in the case of amino acids with sensitive functional groups, milder bases like sodium bicarbonate are preferred. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) until the starting amino acid is fully consumed.
Cleavage Strategies for the N-Boc Protecting Group
The removal of the N-Boc group is a critical step in peptide synthesis, allowing for the subsequent coupling of the next amino acid in the sequence. The Boc group is characteristically labile to strong acids, with trifluoroacetic acid (TFA) being the most common reagent for this purpose. commonorganicchemistry.com
The mechanism of Boc deprotection with TFA involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine as its TFA salt. commonorganicchemistry.com
Common Cleavage Conditions for N-Boc Group:
| Reagent | Solvent | Temperature | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | The most standard and efficient method. Typically used as a 25-50% solution in DCM. nih.gov |
| Hydrochloric acid (HCl) | Dioxane or Ethyl Acetate | Room Temperature | Another common acidic condition for Boc removal. |
| Formic acid | - | Room Temperature | A milder alternative to TFA, useful when other acid-sensitive groups are present. |
| Water | 100 °C | 100 °C | A catalyst-free "green" method has been reported for the deprotection of some N-Boc amines. semanticscholar.org |
It is crucial that the cleavage conditions are chosen to be compatible with other protecting groups present in the molecule, a concept central to orthogonal protection strategies. The presence of halogen substituents on the phenyl ring of this compound does not typically interfere with the acid-catalyzed cleavage of the Boc group.
Orthogonal Protecting Group Strategies
In the synthesis of complex peptides or molecules with multiple functional groups, an orthogonal protecting group strategy is essential. nih.govresearchgate.net This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. nih.govresearchgate.net
In the context of solid-phase peptide synthesis (SPPS) involving this compound, the Boc group serves as the temporary protecting group for the α-amino function. nih.gov Side-chain protecting groups on other amino acid residues in the peptide sequence must be stable to the acidic conditions used for Boc removal (e.g., TFA). nih.gov
Examples of Orthogonal Protecting Group Pairs in Peptide Synthesis:
| α-Amino Protecting Group | Side-Chain Protecting Group | Cleavage Condition for α-Amino Group | Cleavage Condition for Side-Chain Group |
| Boc | Benzyl (Bzl) esters/ethers | Acid (e.g., TFA) | Hydrogenolysis (e.g., H₂/Pd) |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | tert-Butyl (tBu) | Base (e.g., Piperidine) | Acid (e.g., TFA) |
| Alloc (Allyloxycarbonyl) | Boc or Fmoc | Pd(0) catalyst | Acid or Base, respectively |
Halogenation Strategies for Phenylalanine Ring System
The introduction of halogen atoms onto the aromatic ring of phenylalanine is a key step in the synthesis of this compound. This requires regioselective halogenation methods to ensure the correct placement of the bromine and fluorine atoms.
Regioselective Bromination Techniques
The regioselective bromination of an aromatic ring is influenced by the directing effects of existing substituents. In the synthesis of 3-bromo-5-fluoro-D-phenylalanine, if starting from 3-fluoro-D-phenylalanine, the fluorine atom, being an ortho-, para-director, would direct bromination to the 2-, 4-, and 6-positions. Therefore, a direct bromination of 3-fluorophenylalanine would not yield the desired 3-bromo-5-fluoro isomer. A more plausible route involves starting with a differently substituted precursor or employing a multi-step sequence.
One potential strategy could involve the bromination of a suitably protected D-phenylalanine derivative where the desired regioselectivity can be achieved, followed by fluorination. Another approach is to start from a pre-functionalized benzene (B151609) ring and build the amino acid side chain.
Common Brominating Agents and their Characteristics:
| Reagent | Conditions | Selectivity |
| Br₂/FeBr₃ | Lewis acid catalyst | Standard electrophilic aromatic bromination. |
| N-Bromosuccinimide (NBS) | Radical initiator or acid catalyst | Can be used for both radical and electrophilic bromination, offering different selectivities. |
| Tetrabutylammonium tribromide (TBATB) | Mild conditions | A safe and easy-to-handle brominating agent. |
Introduction of Fluorine via Specific Reagents
The introduction of fluorine into an aromatic ring can be achieved through various methods, including nucleophilic aromatic substitution (SₙAr) or electrophilic fluorination. Given the substitution pattern of the target molecule, electrophilic fluorination of a 3-bromo-D-phenylalanine precursor is a potential synthetic route.
Electrophilic fluorinating reagents, often containing an N-F bond, are used to deliver an electrophilic fluorine species ("F⁺") to the aromatic ring. youtube.com
Common Electrophilic Fluorinating Reagents:
| Reagent | Acronym | Key Features |
| N-Fluorobenzenesulfonimide | NFSI | A widely used, commercially available, and effective fluorinating agent. |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A powerful and versatile electrophilic fluorinating agent. |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | A highly reactive fluorinating agent. |
The choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity and avoiding side reactions.
Cross-Coupling Reactions for Substituted Phenylalanines (e.g., Negishi, Suzuki)
The bromine atom in this compound serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings. d-nb.inforsc.org These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of substituted phenylalanine derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide (this compound) with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.org
A representative Suzuki coupling reaction is shown below:
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. d-nb.infonih.gov This reaction is also catalyzed by a palladium complex and is known for its high functional group tolerance. nih.gov
A representative Negishi coupling reaction is shown below:
These cross-coupling reactions are powerful tools for creating libraries of complex amino acids with diverse functionalities, which are invaluable for drug discovery and the development of novel peptide-based therapeutics. The electronic properties of the 3-bromo-5-fluoro-phenylalanine scaffold make it an excellent substrate for these transformations.
Optimization of Reaction Conditions and Scalability in Laboratory Synthesis of this compound
The laboratory-scale synthesis of this compound, a key building block in the development of specialized peptides and pharmaceutical intermediates, requires careful optimization of reaction conditions to ensure high yield, purity, and stereochemical integrity. While specific, detailed research findings on the optimization and scalability for this exact polysubstituted D-phenylalanine analog are not extensively documented in publicly available literature, general principles derived from the synthesis of related halogenated and N-Boc protected amino acids can be applied. The synthetic route typically involves two main transformations: the protection of the amino group of 3-bromo-5-fluoro-D-phenylalanine and the regioselective halogenation of an appropriate precursor.
The crucial step of introducing the tert-butoxycarbonyl (Boc) protecting group onto the amino function of a D-phenylalanine derivative is paramount for subsequent manipulations. The optimization of this reaction generally focuses on the choice of the Boc-introducing reagent, the base, the solvent, and the reaction temperature. Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for this purpose due to its high reactivity and the benign nature of its byproducts.
A critical aspect of the synthesis is the stereochemical control to retain the desired D-configuration. The optimization process must therefore carefully consider conditions that minimize racemization. This is particularly important during the Boc-protection step and any subsequent reactions that might involve the chiral center.
Optimization of Boc-Protection
The efficiency of the Boc-protection step is influenced by several factors, as outlined in the hypothetical optimization data below. The choice of base and solvent system can significantly impact the reaction time and yield. For instance, a common procedure involves reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base.
Table 1: Hypothetical Optimization of Boc-Protection of a D-Phenylalanine Derivative
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH | Dioxane/H₂O | 25 | 12 | 85 |
| 2 | NaHCO₃ | Acetone/H₂O | 25 | 24 | 78 |
| 3 | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to 25 | 8 | 92 |
From this hypothetical data, the use of an organic base like triethylamine in an aprotic solvent such as dichloromethane appears to be more efficient, offering a higher yield in a shorter reaction time. The lower temperatures at the start of the reaction can help to control the exothermicity of the reaction and minimize potential side reactions.
Scalability Considerations
Scaling up the synthesis of this compound from milligram to multi-gram or kilogram scale in a laboratory setting presents several challenges. These include:
Reagent Addition and Heat Management: The addition of reactive reagents like brominating agents or Boc₂O can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain the optimal reaction temperature and prevent runaway reactions or the formation of impurities. This may necessitate the use of jacketed reactors with controlled cooling.
Mixing and Mass Transfer: Ensuring homogeneous mixing becomes more challenging in larger reaction vessels. Inefficient stirring can lead to localized concentration gradients, resulting in incomplete reactions or the formation of side products.
Work-up and Purification: The extraction and purification steps need to be adapted for larger volumes. The use of larger separatory funnels or alternative extraction techniques might be required. Purification by column chromatography, which is common on a small scale, can become impractical and costly for large quantities. Alternative purification methods like recrystallization would need to be developed and optimized.
Stereochemical Purity: Maintaining high enantiomeric excess during scale-up is critical. Temperature excursions or prolonged reaction times on a larger scale could potentially lead to increased racemization. Therefore, strict control over reaction parameters is essential.
Detailed Research Findings
While specific research articles detailing the optimization and scalability of this compound synthesis are scarce, studies on related compounds provide valuable insights. For instance, the synthesis of other halogenated phenylalanine derivatives often employs electrophilic aromatic substitution for the introduction of bromine or fluorine onto the phenyl ring. The choice of the halogenating agent (e.g., N-Bromosuccinimide for bromination) and the catalyst (e.g., a Lewis acid) are critical parameters that require optimization to achieve the desired regioselectivity and yield.
Furthermore, the synthesis of structurally similar compounds, such as N-Boc-p-iodo-L-phenylalanine, has been reported, highlighting the importance of methyl ester protection of the carboxylic acid during certain synthetic steps to avoid side reactions. The subsequent deprotection of the ester is another step that needs to be optimized to ensure high yields without compromising the integrity of the Boc group or the stereocenter.
Chemical Reactivity and Derivatization Pathways of N Boc 3 Bromo 5 Fluoro D Phenylalanine
Nucleophilic Substitution Reactions at the Bromine Position
The bromine atom on the phenyl ring is a prime site for modification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, transforming the bromo-phenylalanine core into diverse poly-aryl or alkynylated structures. The N-Boc protecting group is stable under the conditions of many of these coupling reactions. rsc.org
Key cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. uzh.ch This pathway is used to construct biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. rsc.orguzh.ch The reaction is typically catalyzed by a palladium complex in the presence of a base. rsc.orgresearchgate.net
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.net This method has been successfully applied to halogenated tryptophan derivatives, demonstrating its utility for complex amino acid modification. researchgate.netscientificlabs.co.uk
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a critical tool for synthesizing N-aryl amino acid derivatives, providing access to compounds with altered electronic and conformational properties.
The table below summarizes typical conditions for these transformations.
| Reaction Name | Reagents & Catalysts | Product Type |
| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Ag₂CO₃) | Biaryl or Heteroaryl Phenylalanine Derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) salt (e.g., CuI), Base (e.g., amine) | Alkynyl Phenylalanine Derivatives |
| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst, Ligand (e.g., phosphine-based), Base | N-Aryl Phenylalanine Derivatives |
Reactions Influenced by the Fluorine Substituent (e.g., electronic effects)
The fluorine atom at the 5-position significantly influences the chemical reactivity of the molecule, despite generally being unreactive itself. Its primary influence stems from its strong electronegativity. nih.gov
Inductive Effect: Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect has profound electronic implications for the molecule. nih.gov It decreases the electron density of the aromatic ring, which can affect the rates and outcomes of reactions at other positions. For instance, the electron-deficient nature of the ring can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions at the bromine position.
Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid proton and decrease the basicity of the alpha-amino group (though the amine is protected by the Boc group).
Conformational Control: The introduction of fluorine can influence the conformational preferences of peptides and proteins. nih.gov The inductive pull of fluorine can lower the C-N bond order in the peptide backbone, which can accelerate cis/trans isomerization and aid in protein folding. nih.gov
Enhanced Binding Affinity: In a biological context, the polar C-F bond can participate in favorable dipolar interactions or hydrogen bonds within a protein's binding pocket, potentially enhancing binding affinity and target selectivity. nih.gov
Modifications at the Carboxylic Acid Functionality
The carboxylic acid group is another key handle for derivatization, most commonly through esterification or amide bond formation. These reactions are fundamental to peptide synthesis and the creation of prodrugs or other analogs.
Esterification: The carboxylic acid can be converted to an ester to protect it during subsequent reaction steps or to modify the molecule's solubility and pharmacokinetic properties. Acid-catalyzed esterification is a common method. mdpi.com Alternatively, coupling reagents like Mukaiyama's reagent can be used, often under milder conditions. mdpi.com
Amide Coupling: This is one of the most critical reactions for this compound, allowing it to be incorporated into a peptide chain. The carboxylic acid is activated using a coupling reagent, such as Propanephosphonic acid anhydride (B1165640) (T3P®) or Benzotriazolyloxy-tris(pyrrolidino)-phosphonium hexafluorophosphate (B91526) (PyBOP®), and then reacted with the amino group of another amino acid or amine. researchgate.net This process must be carefully controlled to prevent racemization at the chiral alpha-carbon. researchgate.net
Transformations at the Alpha-Carbon of the Amino Acid
While less common than modifications at the aryl ring or carboxylic acid, the alpha-carbon can also be a site for chemical transformation. The N-Boc group plays a crucial role here, as it protects the amino group and can influence the reactivity of the alpha-proton.
The primary challenge in reactions at the alpha-carbon is maintaining the stereochemical integrity of the D-enantiomer. beilstein-journals.org Synthetic strategies often involve the use of chiral auxiliaries to direct stereoselective alkylation. For example, a protected amino acid can be incorporated into a chiral system, such as a Schöllkopf reagent or an imidazolidinone, which then directs the stereoselective addition of an electrophile to the alpha-position. beilstein-journals.org Subsequent hydrolysis then releases the modified, enantiomerically enriched amino acid. beilstein-journals.org While specific examples for N-Boc-3-bromo-5-fluoro-D-phenylalanine are not prevalent, this general methodology for alpha-functionalization of amino acids is well-established. beilstein-journals.org
Chemoselective Reactions for Multi-functionalized Derivatives
The presence of multiple distinct functional groups allows for orthogonal, chemoselective reaction strategies. This means that one functional group can be reacted selectively while the others remain unaffected, enabling the stepwise construction of highly complex molecules.
Orthogonal Protection: The Boc group on the amine and the carboxylic acid represent two different types of functional groups that can be manipulated independently. The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while the carboxylic acid is stable to these conditions. smolecule.comresearchgate.net Conversely, the carboxylic acid can be converted to an ester or amide under conditions that leave the Boc group intact.
Selective Aryl Coupling: Palladium-catalyzed cross-coupling reactions at the bromine position are highly chemoselective. rsc.org These reactions can be performed without interfering with the carboxylic acid (or its ester) and the N-Boc protected amine, allowing for the introduction of new functionality onto the phenyl ring at an early or late stage of a synthesis.
This chemoselectivity is paramount for using this compound as a building block for intricate molecular architectures, such as modified peptides or complex drug candidates.
Applications in Peptide and Peptidomimetic Research
Integration as a Chiral Building Block in Peptide Synthesis
As a non-canonical amino acid, N-Boc-3-bromo-5-fluoro-D-phenylalanine is incorporated into peptide chains to introduce specific structural and functional features. The Boc group ensures that the amine terminus is protected during the formation of peptide bonds, allowing for controlled, stepwise elongation of the peptide chain. chemimpex.com Its D-configuration is particularly useful for increasing the proteolytic resistance of synthetic peptides compared to their natural L-amino acid counterparts.
This compound is well-suited for use in Solid-Phase Peptide Synthesis (SPPS), particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. In this classic approach, the peptide is assembled on an insoluble polymer resin. beilstein-journals.org The synthesis cycle involves a series of repeating steps:
Deprotection: The acid-labile Boc group on the N-terminus of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com The aryl-halogen bonds of the phenylalanine derivative are stable under these conditions.
Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine, often with a hindered base like diisopropylethylamine (DIEA). peptide.com
Coupling: The next N-Boc protected amino acid, in this case, this compound, is activated and coupled to the free amine of the resin-bound chain. peptide.com
Washing: Excess reagents and byproducts are washed away before initiating the next cycle. peptide.com
This iterative process, which can be automated, allows for the efficient construction of complex peptide sequences. beilstein-journals.org The choice of resin and linker is critical and dictates the conditions required for the final cleavage of the completed peptide from the solid support. lsu.edu
While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains a viable and important technique, especially for large-scale production or the synthesis of shorter peptide fragments. beilstein-journals.org In this method, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. beilstein-journals.org
Modern advancements have introduced highly efficient reagents that accelerate reaction times in SolPPS. For instance, the use of propylphosphonic anhydride (B1165640) (T3P®) as a coupling agent has been shown to facilitate peptide bond formation in minutes with high efficiency and minimal side reactions for both N-Boc and N-Fmoc protected amino acids. nih.gov Research on model reactions has demonstrated the suitability of various organic solvents for these rapid couplings. nih.gov
| Solvent | Product Conversion (%) after 10 min |
|---|---|
| Dichloromethane (DCM) | >99 |
| N,N-Dimethylformamide (DMF) | 97 |
| Anisole | 98 |
| Ethyl Acetate (EtOAc) | 97 |
| n-Propyl Acetate (nPrOAc) | 95 |
This data, from a model system, indicates that high-purity dipeptides can be rapidly formed using N-Boc protected amino acids in solution phase, a technique directly applicable to the incorporation of this compound. nih.gov
The formation of the amide (peptide) bond is the central reaction in peptide synthesis. This requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the peptide chain. A variety of coupling reagents have been developed for this purpose.
Commonly used reagents in both solid-phase and solution-phase synthesis include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce racemization. chempep.comnih.gov
Onium Salts: Phosphonium salts (e.g., BOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient activators that lead to rapid coupling times. peptide.com
Anhydrides: Propylphosphonic anhydride (T3P®) has emerged as a powerful reagent for forming amide bonds with minimal epimerization. nih.gov
Beyond its role in forming the peptide backbone, the bromine atom on this compound offers a unique handle for post-synthetic modification. The bromo-substituent can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of new aryl or heteroaryl groups onto the peptide side chain. rsc.orguzh.ch This enables the synthesis of complex, poly-aromatic unnatural amino acids within a peptide sequence, greatly expanding its structural diversity. rsc.org
| Reagent Class | Examples | Primary Application |
|---|---|---|
| Carbodiimides | DCC, EDC | Amide bond formation. chempep.comnih.gov |
| Onium Salts | HBTU, HATU, BOP | Fast and efficient amide bond formation. peptide.com |
| Anhydrides | T3P® | Rapid amide bond formation with low racemization. nih.gov |
| Palladium Catalysts | Pd(PPh₃)₄, PdCl₂(dppf) | Post-synthesis modification via Suzuki cross-coupling at the bromine site. rsc.orguzh.ch |
Design and Synthesis of Peptidomimetics Incorporating this compound
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, better oral bioavailability, or increased receptor selectivity. nih.gov The synthesis of peptidomimetics often involves incorporating non-natural amino acids or replacing amide bonds with more stable isosteres. nih.gov
A primary goal in peptidomimetic design is to reduce the conformational flexibility of the parent peptide. By locking the molecule into its bioactive conformation, binding affinity can be increased and specificity can be improved. This compound is an ideal building block for such strategies.
Conformational restriction can be achieved through several mechanisms involving this compound:
Mimicry of Natural Amino Acids with Enhanced Properties
The incorporation of this compound into a peptide chain is a strategic approach to mimic natural amino acids like phenylalanine while introducing beneficial modifications. The halogen atoms can induce specific conformational preferences in the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can enhance the binding affinity of the peptide to its target receptor or enzyme. nih.gov
Table 3: Research Findings on Halogenated Phenylalanine in Peptides
| Research Focus | Key Findings |
|---|---|
| Proteolytic Stability | Incorporation of fluorinated amino acids can increase resistance to degradation by proteases. |
| Conformational Control | Halogenation can induce specific torsional angles in the peptide backbone, leading to more stable secondary structures. |
| Binding Affinity | The electronic effects of fluorine and bromine can enhance interactions with biological targets, leading to increased potency. |
| Metabolic Stability | The carbon-fluorine bond is highly stable, which can reduce metabolic degradation of the peptide. |
Research into Medicinal Chemistry Applications and Drug Discovery
Role as a Medicinal Chemistry Scaffold
In medicinal chemistry, a scaffold is a core chemical structure upon which various functional groups are built to create a library of new compounds. N-Boc-3-bromo-5-fluoro-D-phenylalanine serves as a valuable scaffold or building block in the synthesis of complex molecules and peptides. smolecule.comchemimpex.com The presence of the Boc group is crucial for peptide synthesis, as it protects the amino group, allowing for controlled, stepwise addition of other amino acids to form a peptide chain. chemimpex.com The Boc group can be selectively removed under acidic conditions when needed. smolecule.com
The compound's utility as a pharmaceutical intermediate is well-established. thermofisher.comthermofisher.com The phenyl ring, substituted with two different halogens, provides multiple reactive sites for further chemical modification. smolecule.com For instance, the bromine atom can be replaced through various nucleophilic substitution or cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. smolecule.com This versatility makes halogenated phenylalanine derivatives a focal point in modern drug research for developing new pharmaceutical products. beilstein-journals.org
Enhancement of Pharmacological Properties via Halogen Substitution
Fluorine, in particular, is often used to block sites of metabolism, thereby increasing the drug's biological half-life. mdpi.com The substitution of hydrogen with fluorine can also alter the electronic properties of the aromatic ring, which can lead to stronger interactions with biological targets. nih.gov Bromine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance the binding affinity of a ligand to its protein target. smolecule.com The combined presence of both bromine and fluorine in this compound enhances its potential biological activity and binding affinity for specific molecular targets like enzymes and receptors. smolecule.com
Table 1: Effects of Halogen Substitution on Drug Properties
| Property | Effect of Halogenation | Source |
|---|---|---|
| Binding Affinity | Can be enhanced through specific interactions like halogen bonds and altered electronic profiles. | smolecule.com |
| Metabolic Stability | Can be increased by blocking sites of metabolic oxidation. | mdpi.com |
| Lipophilicity | Generally increased, which can affect cell membrane permeability and absorption. | beilstein-journals.org |
| Bioavailability | Can be improved due to enhanced stability and absorption characteristics. |
| Selectivity | Strategic placement of halogens can lead to more selective binding to the intended target over off-targets. | |
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, exploring how modifications to a compound's chemical structure affect its biological activity. For derivatives of halogenated phenylalanines, SAR studies are crucial for optimizing potency and selectivity. mdpi.com
A key research area involves using these scaffolds to develop inhibitors of the HIV-1 capsid protein (CA). mdpi.com In one study, derivatives based on a di-fluorinated phenylalanine core were synthesized and evaluated. The study revealed that the phenylalanine core of the molecule was essential for maintaining antiviral activity by fitting into a hydrophobic pocket on the target protein. mdpi.com The research demonstrated that modifications to other parts of the molecule, such as the linker portion, significantly influenced the anti-HIV activity. mdpi.com By systematically altering different functional groups, researchers can identify the key structural features required for optimal biological effect.
Table 2: Example SAR Data for Phenylalanine-Based HIV-1 Capsid Binders This table is based on SAR studies of PF-74 derivatives, which contain a phenylalanine core, illustrating how structural changes impact antiviral activity.
| Compound Modification | Target | Biological Activity (EC₅₀) | Source |
|---|---|---|---|
| Phenylalanine Core | HIV-1 Capsid (CA) | Crucial for activity | mdpi.com |
| Modified Indole Group | HIV-1 Capsid (CA) | Moderate Activity (2.1–4.3 μM) | mdpi.com |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Lower values indicate higher potency.
Development of Targeted Therapeutic Agents
The unique properties of halogenated phenylalanine scaffolds like this compound make them ideal for the development of targeted therapeutic agents. chemimpex.com These agents are designed to interact with specific molecules, such as a particular enzyme or receptor, that are involved in a disease process. This specificity can lead to more effective treatments with fewer side effects.
This approach has been successfully applied in oncology and neurology. chemimpex.com For example, fluorinated phenylalanine derivatives have been incorporated into molecules designed as antagonists for cholecystokinin (B1591339) (CCK) receptors, which are targets in certain types of cancer. beilstein-journals.org Another major area of research is the development of inhibitors for bromodomains, which are protein domains that recognize acetylated lysine (B10760008) residues and are key regulators of gene expression. nih.gov Dysregulation of these proteins is implicated in cancer and inflammatory diseases. Structure-guided design has led to the creation of highly selective BET bromodomain inhibitors, demonstrating the power of using specific chemical building blocks to develop targeted probes and potential therapeutics. nih.gov
Investigation as Enzyme Inhibitors and Receptor Ligands
A primary application of this compound and its derivatives is in the creation of enzyme inhibitors and receptor ligands. smolecule.combeilstein-journals.org The halogen atoms on the phenyl ring can significantly enhance the molecule's ability to bind to the active site of an enzyme or the binding pocket of a receptor. smolecule.com
The HIV-1 capsid, a protein shell that encloses the viral genome, has emerged as a critical target for new antiretroviral drugs. Small molecules that bind to the capsid can disrupt its assembly or disassembly, processes that are essential for viral replication. mdpi.com
Research has focused on developing compounds that bind to a specific pocket on the N-terminal domain of the capsid protein. nih.gov Derivatives of a known capsid-binding compound, PF-74, have been synthesized using halogenated phenylalanine scaffolds. mdpi.com Specifically, Boc-L-3,5-difluorophenylalanine has been used as a starting material to create new peptidomimetics. mdpi.com These studies use the fluorinated phenylalanine core to anchor the molecule in a hydrophobic pocket of the capsid protein, while other parts of the molecule are modified to optimize antiviral potency. mdpi.com
Halogenated amino acids are important components in the development of novel antitumor agents. They are often incorporated into molecules designed to inhibit enzymes or block receptors that are crucial for tumor growth and survival. beilstein-journals.org
One example is melflufen, an anticancer agent derived from 4-fluoro-L-phenylalanine, which has been investigated for the treatment of multiple myeloma. beilstein-journals.org Another area of active research is the development of inhibitors for protein kinases, a family of enzymes that are often overactive in cancer cells. For instance, pyrazolo[3,4-d]pyrimidines have been developed as Src kinase inhibitors, which were shown to reduce tumor growth in animal models. acs.org Furthermore, derivatives of fluorinated phenylalanine have been used to create antagonists of the CCK2 receptor, which have demonstrated the ability to inhibit the growth of pancreatic cancer in both in vitro and in vivo studies. beilstein-journals.org The development of selective BET bromodomain inhibitors also represents a promising strategy for cancer therapy. nih.gov
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the intricate molecular architecture of N-Boc-3-bromo-5-fluoro-D-phenylalanine. These techniques probe the atomic and molecular interactions within the compound to provide a detailed structural map.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR spectroscopy would be utilized to identify the number and types of protons in the molecule. The expected spectrum would show distinct signals for the protons of the tert-butoxycarbonyl (Boc) group, the α- and β-protons of the phenylalanine backbone, and the aromatic protons on the substituted phenyl ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the proton-bearing fragments.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. Key resonances would include those for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the tert-butyl group, the α- and β-carbons, and the carbons of the aromatic ring. The chemical shifts would be indicative of the electronic environment of each carbon atom, and specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.
¹⁹F NMR spectroscopy is particularly important for this molecule due to the presence of a fluorine atom. This technique is highly sensitive and would show a signal corresponding to the single fluorine atom on the phenyl ring. The chemical shift of the ¹⁹F signal would provide information about the electronic environment of the fluorine atom, and its coupling to neighboring protons (if any) would further confirm its position on the aromatic ring.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.40 | s | 9H | (CH₃)₃C- |
| ~3.0-3.2 | m | 2H | β-CH₂ |
| ~4.5 | m | 1H | α-CH |
| ~5.0 | d | 1H | NH |
| ~7.2-7.5 | m | 3H | Aromatic-H |
| ~10.0 | br s | 1H | COOH |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~28 | (CH₃)₃C- |
| ~38 | β-CH₂ |
| ~55 | α-CH |
| ~80 | (CH₃)₃C - |
| ~115-140 | Aromatic C |
| ~155 | Boc C=O |
| ~175 | COOH |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which can be used to confirm its elemental composition. The isotopic pattern observed in the mass spectrum would be characteristic of a bromine-containing compound, with the presence of two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural information by showing the loss of specific fragments, such as the Boc group or the carboxylic acid group.
Expected Molecular Ion Peaks in Mass Spectrometry
| Ion | Expected m/z |
| [M+H]⁺ | ~394.05, 396.05 |
| [M+Na]⁺ | ~416.03, 418.03 |
| [M-H]⁻ | ~392.03, 394.03 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. These would include a broad O-H stretch from the carboxylic acid, N-H stretching from the carbamate (B1207046), C=O stretching from both the carboxylic acid and the Boc protecting group, C-O stretching, and aromatic C-H and C=C stretching vibrations. The presence of C-Br and C-F stretching vibrations would also be expected in the fingerprint region of the spectrum.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H (Carboxylic Acid) |
| ~3300 | N-H (Carbamate) |
| ~1710 | C=O (Carboxylic Acid) |
| ~1680 | C=O (Carbamate) |
| ~1600, ~1450 | C=C (Aromatic) |
| ~1250 | C-O |
| ~1160 | C-F |
| ~600 | C-Br |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for determining the purity of this compound and for separating it from any impurities or byproducts from the synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be developed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile or methanol. The compound would be detected using a UV detector, likely at a wavelength where the phenyl ring absorbs, for instance, around 254 nm. The purity is determined by the area percentage of the main peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying impurities. As the components of a mixture are separated by the LC system, they are introduced into the mass spectrometer, which provides molecular weight information for each separated peak. This allows for the tentative identification of impurities, even at very low levels, by comparing their mass-to-charge ratios with potential side products or starting materials.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in the field of liquid chromatography, offering notable improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. researchgate.net For the analysis of amino acid derivatives such as this compound, UPLC provides a powerful tool for assessing purity and quantifying the compound in various matrices.
The general approach to analyzing amino acids via UPLC often involves pre-column derivatization to yield derivatives that are stable and detectable by UV or fluorescence detectors. researchgate.net A widely used method is the Waters AccQ•Tag™ Ultra derivatization, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to react with both primary and secondary amines, resulting in highly stable derivatives suitable for UPLC analysis. mdpi.com The subsequent separation is performed on a reversed-phase column, such as a Bridged Ethyl Hybrid (BEH) C18 column, which is specifically tested for amino acid separations.
While this compound is already derivatized at the N-terminus with the Boc protecting group, which allows for UV detection, the established UPLC methodologies for amino acids provide a robust framework for its analysis. The high resolving power of UPLC ensures the separation of the target compound from potential impurities, starting materials, or side products from the synthesis. Furthermore, coupling UPLC with mass spectrometry (UPLC-MS/MS) can provide unequivocal peak identification and structural confirmation, offering enhanced selectivity and sensitivity for complex sample analysis. mdpi.comnih.gov The rapid analysis time, often under 10 minutes, allows for high-throughput screening and quality control. nih.gov
Below is a table summarizing typical parameters for a UPLC-based amino acid analysis method that can be adapted for this compound.
| Parameter | Description |
| System | ACQUITY UPLC System or equivalent |
| Column | AccQ•Tag Ultra C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | AccQ•Tag Ultra Eluent A or similar aqueous buffer |
| Mobile Phase B | AccQ•Tag Ultra Eluent B or similar organic solvent (e.g., acetonitrile) |
| Flow Rate | 0.6 - 0.7 mL/min nih.gov |
| Gradient | A nonlinear gradient optimized for amino acid separation nih.gov |
| Detection | UV/Visible (TUV), Photodiode Array (PDA), or Mass Spectrometry (MS) |
| UV Wavelength | Typically 260 nm for AccQ•Tag derivatives |
| Injection Volume | 1 µL nih.gov |
Methods for Determination of Enantiomeric Excess and Stereochemical Purity
Ensuring the stereochemical purity of a chiral compound like this compound is critical, as the biological activity of enantiomers can differ significantly. The primary method for determining the enantiomeric excess (ee) and confirming the stereochemical integrity of such compounds is chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation in time and allowing for their individual quantification. Research on the synthesis of closely related chiral phenylalanine derivatives has established effective chiral HPLC methods for determining enantiomeric excess. nih.gov For instance, the enantiomeric excess of tert-Butyl N-(diphenylmethylene)-(3-bromo-5-fluorophenyl)alaninate, which shares the same chiral core, was successfully determined using a Daicel Chiralcel OD-H column. nih.gov This type of CSP is based on cellulose carbamate derivatives coated on a silica support and is widely used for the separation of a broad range of chiral compounds. The separation is achieved by exploiting the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
An alternative approach involves the use of a chiral mobile phase additive. researchgate.net In this technique, a chiral ligand, such as L-histidine, and a metal ion like copper (II), are added to the mobile phase. researchgate.net These components form diastereomeric ternary complexes with the enantiomers of the amino acid derivative in the mobile phase, which can then be separated on a conventional achiral reversed-phase column. researchgate.net
The table below outlines a specific set of conditions reported for the successful chiral separation of a 3-bromo-5-fluorophenylalanine derivative, which serves as a direct reference for establishing a method for this compound. nih.gov
| Parameter | Description |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) nih.gov |
| Column | Daicel Chiralcel OD-H nih.gov |
| Mobile Phase | n-hexane/isopropanol (95:5, v/v) nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Detection | UV |
By comparing the peak areas of the D- and L-enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated, thus confirming the high stereochemical purity of the desired D-enantiomer. nih.gov These analytical methods are indispensable for the quality control and characterization of stereochemically pure pharmaceutical intermediates and active ingredients. rsc.organu.edu.au
Computational and Theoretical Investigations of N Boc 3 Bromo 5 Fluoro D Phenylalanine
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking studies are essential computational tools to predict and analyze the binding of a ligand, such as N-Boc-3-bromo-5-fluoro-D-phenylalanine, to a biological target, typically a protein. These studies provide insights into the binding affinity, mode, and the specific molecular interactions that stabilize the ligand-receptor complex.
Docking simulations for this compound would be performed by placing the molecule into the active site of a target protein. For instance, derivatives of phenylalanine have been studied as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) and Sortase A. nih.govresearchgate.net The docking algorithm would then explore various possible conformations and orientations of the ligand within the binding pocket, calculating a scoring function to estimate the binding energy.
The key interactions governing the binding of this compound would likely involve:
Hydrogen Bonds: The N-H group of the carbamate (B1207046) and the carboxylic acid moiety can act as hydrogen bond donors, while the carbonyl oxygens of both the Boc group and the acid can act as acceptors.
Hydrophobic Interactions: The tert-butyl group of the Boc protecting group and the substituted phenyl ring contribute significantly to hydrophobic interactions with nonpolar residues in the active site.
Halogen Bonds: The bromine atom, and to a lesser extent the fluorine atom, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can enhance binding affinity and specificity.
π-π Stacking: The fluorinated and brominated phenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding site. mdpi.comresearchgate.net
A hypothetical docking study of this compound into a generic enzyme active site might yield the following results:
| Parameter | Predicted Value | Interacting Residues (Hypothetical) |
| Binding Energy (kcal/mol) | -8.5 | - |
| Hydrogen Bonds | 3 | Asp120, Gly122 |
| Hydrophobic Contacts | 12 | Val45, Leu50, Ile88 |
| Halogen Bond (Br) | 1 | Carbonyl O of Ser48 |
| π-π Stacking | 1 | Phe92 |
Quantum Chemical Calculations on Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Møller-Plesset (MP2) perturbation theory, are employed to investigate the electronic structure and properties of a molecule. nih.govresearchgate.net For this compound, these calculations can elucidate how the electron distribution is affected by the electronegative fluorine atom, the larger bromine atom, and the electron-withdrawing Boc group.
Key electronic properties that can be calculated include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. A lower HOMO-LUMO gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. mdpi.com For this compound, negative potential (red/yellow) would be expected around the carbonyl oxygens and the fluorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the amide proton.
A table of predicted electronic properties from a hypothetical DFT calculation (B3LYP/6-31G*) is presented below:
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable (low-energy) conformations and the energy barriers between them. The presence of the bulky Boc group significantly restricts the rotational freedom around the N-Cα bond. researchgate.net
The energy landscape would likely show several local energy minima corresponding to different rotamers of the side chain (different orientations of the substituted phenyl group). The relative energies of these conformers determine their population at a given temperature.
Prediction of Chemical Reactivity and Reaction Mechanisms
Computational methods can predict the reactivity of different sites within the this compound molecule. The HOMO and LUMO distributions can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the LUMO is often centered on the carbonyl carbon of the carboxylic acid, suggesting its susceptibility to nucleophilic attack.
The Boc group is known to be labile under acidic conditions, and computational studies can model the mechanism of its removal. organic-chemistry.org Furthermore, the presence of bromine on the aromatic ring makes it a potential site for transition-metal-catalyzed cross-coupling reactions, and theoretical calculations could help in understanding the mechanism and predicting the feasibility of such transformations. nih.gov Halogenation has also been shown to shift conformational equilibria, which can in turn affect the reactivity and biological activity of the molecule. nih.gov
In Silico Prediction of Biological Activity and ADMET Properties (Excluding Clinical Human Trial Data)
In the early stages of drug discovery, in silico models are used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. audreyli.comnih.gov These predictions help in prioritizing compounds with favorable drug-like characteristics.
For this compound, a typical ADMET profile would be generated using various predictive models:
Absorption: Properties like lipophilicity (LogP), topological polar surface area (TPSA), and solubility are calculated to predict oral bioavailability. The presence of the Boc group and halogens would increase lipophilicity. mdpi.com
Distribution: Predictions would be made regarding its ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins. nih.govnih.gov High lipophilicity might suggest potential for BBB penetration.
Metabolism: The molecule would be screened against models of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family, to predict its metabolic stability and potential as an inhibitor or substrate. mdpi.com
Excretion: Properties related to how the compound is cleared from the body are estimated.
Toxicity: Various toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, and cardiotoxicity, through QSAR-based models. nih.gov
A representative in silico ADMET prediction for the compound is summarized in the table below:
| ADMET Property | Predicted Outcome | Significance |
| Absorption | ||
| LogP (Lipophilicity) | 3.2 | Moderate lipophilicity |
| TPSA (Ų) | 66.4 | Good potential for cell permeability nih.gov |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut mdpi.com |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes | Potential for CNS activity audreyli.com |
| Plasma Protein Binding (%) | >90% | High binding to plasma proteins nih.gov |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 pathway |
| Toxicity | ||
| Mutagenicity (AMES test) | Negative | Unlikely to be mutagenic |
| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |
Future Perspectives and Emerging Research Directions for N Boc 3 Bromo 5 Fluoro D Phenylalanine
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The synthesis of complex, unnatural amino acids like N-Boc-3-bromo-5-fluoro-D-phenylalanine traditionally relies on multi-step chemical processes. However, the future of its synthesis is trending towards more efficient, selective, and environmentally benign methods.
Detailed Research Findings:
Current synthetic strategies generally involve the protection of the amino group of a phenylalanine precursor with a tert-butoxycarbonyl (Boc) group, followed by halogenation. smolecule.com Novel approaches are moving beyond these standard methods. For instance, transition-metal-catalyzed asymmetric hydrogenation represents a powerful technique for establishing the correct stereochemistry in related halogenated phenylalanine derivatives. beilstein-journals.org Another area of innovation involves the use of specialized fluorinating agents like DAST (diethylaminosulfur trifluoride) for the targeted introduction of fluorine. beilstein-journals.orgnih.gov
A significant push towards sustainability involves the use of biocatalysis. Halogenase enzymes, which nature uses to regioselectively halogenate compounds, offer a green alternative to traditional chemical methods that often employ hazardous reagents and suffer from a lack of regiocontrol. acs.org Similarly, phenylalanine ammonia (B1221849) lyases (PALs) are being explored for the synthesis of phenylalanine analogues from corresponding cinnamic acid precursors. frontiersin.orgnih.gov The application of immobilized enzymes in continuous flow reactors further enhances sustainability by allowing for catalyst reusability, shorter reaction times, and improved productivity. frontiersin.orgnovartis.com While these enzymatic methods have been demonstrated primarily for L-amino acids, their adaptation for D-isomers represents a promising research frontier.
Table 1: Comparison of Synthetic Approaches for Halogenated Phenylalanine Derivatives
| Method | Description | Advantages | Challenges | Key Reagents/Catalysts |
|---|---|---|---|---|
| Traditional Chemical Synthesis | Multi-step process involving protection, activation, and halogenation. | Well-established and versatile. | Often requires harsh reagents, may lack regioselectivity, produces significant waste. | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), N-Bromosuccinimide (NBS), DAST. smolecule.comnih.gov |
| Asymmetric Hydrogenation | Transition-metal catalyzed hydrogenation of an α-amidocinnamic acid precursor to set stereochemistry. beilstein-journals.org | High enantioselectivity and conversion rates. | Requires specialized and often expensive metal-ligand complexes. | Ferrocene-based ligands (e.g., Me-BoPhoz), Rhodium or Iridium catalysts. beilstein-journals.org |
| Biocatalysis (Halogenases) | Use of enzymes for regioselective introduction of halogen atoms. acs.org | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme availability, stability, and substrate scope can be limited. | Flavin-dependent halogenases. acs.org |
| Biocatalysis (PALs in Flow) | Phenylalanine ammonia lyase (PAL) catalyzed amination of a cinnamic acid derivative in a continuous flow system. frontiersin.orgnovartis.com | Sustainable (enzyme-based), catalyst reusability, process intensification, shorter reaction times. | Unfavorable equilibria can limit conversion; primarily developed for L-isomers. frontiersin.org | Immobilized Phenylalanine Ammonia Lyase (PAL). frontiersin.orgnovartis.com |
Advanced Applications in Chemical Biology and Bioconjugation
The field of chemical biology utilizes chemical tools to study and manipulate biological systems. chemscene.com this compound is an ideal scaffold for such applications due to its unique combination of functionalities.
Detailed Research Findings:
The introduction of halogen atoms into amino acids is a powerful strategy for tuning the physicochemical properties of peptides and proteins. nih.gov The fluorine atom can enhance thermal and proteolytic stability, while the bromine atom serves as a versatile chemical handle. smolecule.comnih.gov The bromine at the 3-position is susceptible to replacement by various nucleophiles, making it a prime site for bioconjugation. smolecule.com This allows for the attachment of reporter molecules, such as fluorophores or biotin, enabling the tracking and isolation of binding partners.
Furthermore, the distinct electronic signature of the bromo- and fluoro-substituents can modulate non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which govern molecular recognition. smolecule.com This makes the compound and its derivatives valuable for developing selective enzyme inhibitors or receptor ligands. smolecule.comchemimpex.com The Boc protecting group is crucial in this context, as its acid-labile nature allows for the selective deprotection of the amine, facilitating its incorporation into larger biomolecules like peptides in a controlled manner. smolecule.comchemimpex.com
Strategic Incorporation into Next-Generation Peptide-Based Technologies
The incorporation of unnatural amino acids is a cornerstone of developing next-generation peptide technologies with enhanced or novel properties. Halogenated phenylalanines have proven particularly effective in this regard.
Detailed Research Findings:
Research has shown that incorporating halogenated phenylalanine derivatives into peptide sequences can profoundly impact their structure and function. nih.gov A key example is the study of amyloidogenic peptides, such as the NFGAIL sequence from human islet amyloid polypeptide (hIAPP). nih.govnih.gov By systematically replacing the native phenylalanine with fluorinated analogues, researchers can fine-tune the hydrophobic and aromatic interactions that drive peptide self-assembly and aggregation. nih.govnih.gov This strategy provides a "toolbox" to investigate the fundamental mechanisms of amyloid formation, which is implicated in diseases like type 2 diabetes. nih.gov
Beyond modulating aggregation, halogenation can improve the pharmacological properties of therapeutic peptides, enhancing their stability and binding affinity. nih.govchemimpex.com The principles learned from diphenylalanine (FF) self-assembly, where increased aromaticity leads to materials with exceptional stiffness and piezoelectricity, suggest that incorporating heavily modified residues like this compound could lead to peptide-based nanomaterials with unique physical properties for applications in energy harvesting or as advanced biosensors. acs.org
Development of Specialized Probes for Biochemical Research
A biochemical probe is a molecule used to study and visualize biological processes. This compound serves as an excellent precursor for creating such specialized probes.
Detailed Research Findings:
The true power of this compound as a probe often lies in its potential for modification. The bromine atom is particularly valuable as it enables palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. nih.govgla.ac.uk This allows for the straightforward installation of a wide array of functional groups, including:
Fluorophores: Creating intrinsically fluorescent amino acids to monitor protein localization, conformation, and dynamics within living cells. gla.ac.uk
Photo-crosslinkers: To identify binding partners by covalently trapping transient interactions upon photoactivation.
NMR-active isotopes: To study protein structure and dynamics in complex biological milieu.
Even without further modification, peptides containing this residue can act as probes. For example, fluorinated amino acids have been used to probe agonist activity at glutamate (B1630785) receptors, where the stereochemistry and electronic properties of the residue are critical for binding and activation. nih.gov The altered hydrophobicity and electronic potential map resulting from the fluorine and bromine atoms can be used to systematically probe the active sites of enzymes or the binding pockets of receptors, providing insight into the nature of molecular recognition. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing bromo and fluoro substituents into N-Boc-protected phenylalanine derivatives?
- Methodology : Bromo and fluoro groups can be introduced via (a) electrophilic aromatic substitution (e.g., using Br₂ or F₂ under controlled conditions) or (b) cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). For example, Grignard reagents (e.g., PhMgBr in THF at −78°C) have been used to add aryl groups to protected amino acid scaffolds . Fluorination may require specialized reagents like Selectfluor® or deoxyfluorination agents. Post-functionalization, Boc protection is maintained using Boc₂O under basic conditions (e.g., NaOH/EtOAc) .
- Table 1 : Key Steps in Halogenation of Boc-Protected Phenylalanine Derivatives
Q. How is the stereochemical integrity of the D-configuration ensured during synthesis?
- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to preserve the D-configuration. For example, hydrogenation with chiral catalysts (e.g., Pd(OH)₂/C under H₂) can retain stereochemistry during deprotection steps . Chiral HPLC or polarimetry should validate enantiomeric excess (>97% purity, as noted in commercial analogs ).
Q. What purification techniques are recommended for isolating N-Boc-3-bromo-5-fluoro-D-phenylalanine?
- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, hexane/EtOAc eluent) for purification. High purity (>97%) is achievable, as demonstrated for structurally similar compounds like N-Boc-D-3-(4-bromophenyl)alanine .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- Methodology :
- Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals, particularly for bromine/fluorine-induced deshielding effects.
- Compare with literature data for analogs (e.g., N-Boc-4-fluoro-L-phenylalanine or N-Boc-D-2-fluorophenylalanine ).
- Use density functional theory (DFT) to simulate NMR spectra and validate assignments .
Q. What strategies optimize coupling reactions involving bromo-fluoro-phenylalanine in peptide synthesis?
- Methodology :
- Activate the carboxylic acid using HATU/DIPEA for amide bond formation, minimizing side reactions from halogenated aromatics.
- Monitor reaction progress via LC-MS to detect intermediates (e.g., dehalogenation byproducts).
- Reference protocols for Boc-protected β-bromoalanine derivatives, where Pd-mediated cross-coupling is compatible with Boc groups .
Q. How does the electronic effects of bromo/fluoro substituents influence Boc-deprotection kinetics?
- Methodology :
- Compare acidolysis rates (e.g., TFA/DCM) using kinetic studies (HPLC monitoring). Electron-withdrawing groups (Br/F) may slow deprotection due to increased carbocation stability.
- Reference stability data for N-Boc-4-(4-bromophenyl)piperidine, where bromine enhances resistance to acidic cleavage .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or optical rotations for halogenated Boc-phenylalanine derivatives?
- Methodology :
- Verify crystallization solvents (e.g., EtOAc vs. hexane), as polymorphs can alter melting points.
- Cross-check with analogs like N-Boc-L-3-(4-bromophenyl)alanine (mp: 120–122°C ) or N-Boc-4-fluoro-L-phenylalanine (mp: 98–100°C ).
- Use differential scanning calorimetry (DSC) to detect polymorphic transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
